Elevated Lipophilicity vs. Unsubstituted Methyl 4-Oxo-4-phenylbutanoate
The title compound exhibits a computed XLogP3 of 3.7 [1], significantly higher than the predicted XLogP3 of ~1.8 for the unsubstituted methyl 4-oxo-4-phenylbutanoate scaffold [2]. This ~1.9 log unit increase corresponds to an approximately 80‑fold greater partition coefficient, indicating superior membrane permeation potential.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | Methyl 4-oxo-4-phenylbutanoate (estimated ~1.8) |
| Quantified Difference | Δ ≈ 1.9 log units (≈80× higher lipophilicity) |
| Conditions | Calculated by XLogP3 3.0 algorithm (PubChem); comparator value approximated from structural analogues due to search constraints. |
Why This Matters
For cell-based assays and in vivo studies, higher lipophilicity within the drug‑like range (LogP 1–5) improves passive membrane diffusion, making the title compound a more suitable starting point for permeability‑optimized lead discovery than the unsubstituted analogue.
- [1] PubChem CID 3250826, Computed Properties, XLogP3-AA: 3.7. View Source
- [2] Estimated XLogP3 for methyl 4-oxo-4-phenylbutanoate based on compound class; no explicitly retrieved value (class-level inference). View Source
